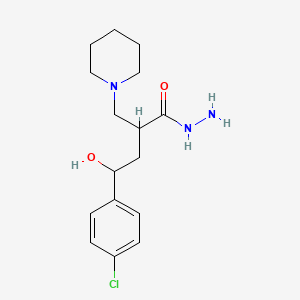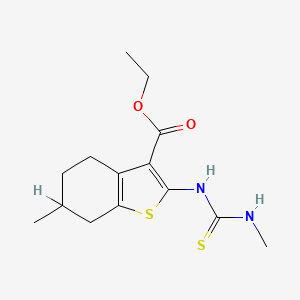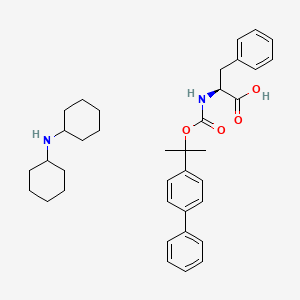
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is a synthetic compound belonging to the class of tetrahydro-β-carbolines. These compounds are known for their diverse biological activities, including potential anti-cancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexylamine with a suitable indole derivative, followed by cyclization and subsequent reduction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base
Major Products
The major products formed from these reactions include various substituted tetrahydro-β-carbolines, which can exhibit different biological activities .
科学研究应用
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential anti-cancer properties and effects on cellular pathways.
Medicine: Investigated for its role as an estrogen receptor modulator in cancer treatment
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as estrogen receptors. It modulates these receptors, leading to changes in gene expression and inhibition of cancer cell proliferation. Molecular docking studies have shown that the compound binds to the active site of these receptors, stabilizing their inactive form .
相似化合物的比较
Similar Compounds
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: Another related compound used in the study of neurodegenerative diseases.
Uniqueness
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is unique due to its specific hexyl substitution, which enhances its binding affinity to estrogen receptors and increases its anti-cancer activity .
属性
CAS 编号 |
87820-22-2 |
|---|---|
分子式 |
C17H24N2O |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1-hexyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C17H24N2O/c1-2-3-4-5-6-16-17-13(9-10-18-16)14-11-12(20)7-8-15(14)19-17/h7-8,11,16,18-20H,2-6,9-10H2,1H3 |
InChI 键 |
TURFXMDWYBSQOZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12725026.png)










